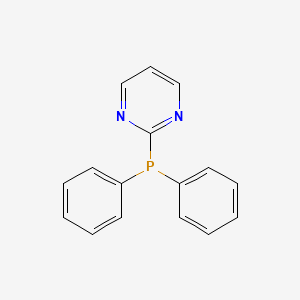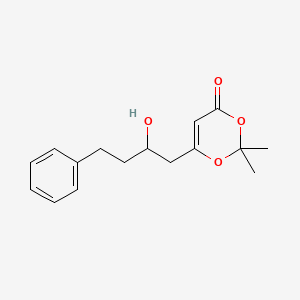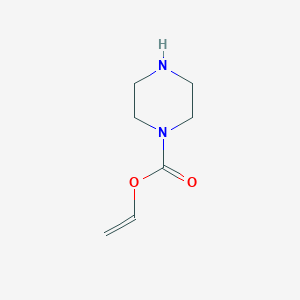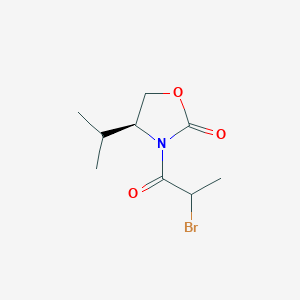
2-(Diphenylphosphino)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphino)pyrimidine is an organophosphorus compound that features a pyrimidine ring bonded to a diphenylphosphino group. This compound is known for its utility as a ligand in coordination chemistry, particularly in the formation of metal complexes. Its unique structure allows it to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Diphenylphosphino)pyrimidine can be synthesized through the reaction of 2-chloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
2-chloropyrimidine+diphenylphosphineNaH, THFthis compound
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphino)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Coordination: It forms complexes with transition metals, acting as a ligand.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination: Transition metals such as palladium, copper, and silver are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Coordination: Metal complexes such as [Cu2I2(PymPPh2)]n.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylphosphino)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination polymers and metal complexes. It is particularly useful in catalysis and materials science.
Biology: Investigated for its potential in biological applications due to its ability to form stable complexes with metals.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials with unique photophysical properties, such as luminescent materials.
Mecanismo De Acción
The mechanism by which 2-(Diphenylphosphino)pyrimidine exerts its effects is primarily through its ability to coordinate with metal centers. The nitrogen and phosphorus atoms in the compound act as donor sites, forming stable complexes with metals. These complexes can then participate in various catalytic and photophysical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphino)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Diphenylphosphinoethane: Contains an ethane backbone instead of a pyrimidine ring.
Triphenylphosphine: Contains three phenyl groups attached to a phosphorus atom.
Uniqueness
2-(Diphenylphosphino)pyrimidine is unique due to its pyrimidine ring, which provides additional coordination sites compared to similar compounds. This allows for the formation of more complex and stable metal-ligand structures, making it particularly valuable in coordination chemistry and catalysis.
Propiedades
Número CAS |
191788-74-6 |
|---|---|
Fórmula molecular |
C16H13N2P |
Peso molecular |
264.26 g/mol |
Nombre IUPAC |
diphenyl(pyrimidin-2-yl)phosphane |
InChI |
InChI=1S/C16H13N2P/c1-3-8-14(9-4-1)19(15-10-5-2-6-11-15)16-17-12-7-13-18-16/h1-13H |
Clave InChI |
LUYZAZQPAQRVGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)





![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)

![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
